molecular formula C19H23ClN2OS B11073152 N-(1-Adamantylcarbonyl)-N'-(3-chloro-2-methylphenyl)thiourea

N-(1-Adamantylcarbonyl)-N'-(3-chloro-2-methylphenyl)thiourea

Cat. No.: B11073152
M. Wt: 362.9 g/mol
InChI Key: QSZKZURUCNVOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Adamantylcarbonyl)-N’-(3-chloro-2-methylphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of an adamantyl group, a chlorinated aromatic ring, and a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantylcarbonyl)-N’-(3-chloro-2-methylphenyl)thiourea typically involves the reaction of 1-adamantyl isocyanate with 3-chloro-2-methylphenylamine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantylcarbonyl)-N’-(3-chloro-2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Adamantylcarbonyl)-N’-(3-chloro-2-methylphenyl)thiourea involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the thiourea moiety can form hydrogen bonds with target proteins. The chlorinated aromatic ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantylcarbonyl)-N’-(4-chlorophenyl)thiourea
  • N-(1-Adamantylcarbonyl)-N’-(2-methylphenyl)thiourea
  • N-(1-Adamantylcarbonyl)-N’-(3-bromophenyl)thiourea

Uniqueness

N-(1-Adamantylcarbonyl)-N’-(3-chloro-2-methylphenyl)thiourea is unique due to the specific combination of the adamantyl group, chlorinated aromatic ring, and thiourea moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23ClN2OS

Molecular Weight

362.9 g/mol

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]adamantane-1-carboxamide

InChI

InChI=1S/C19H23ClN2OS/c1-11-15(20)3-2-4-16(11)21-18(24)22-17(23)19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-10H2,1H3,(H2,21,22,23,24)

InChI Key

QSZKZURUCNVOJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.